

Technical Guide: Physicochemical Properties of 2-(Trifluoromethyl)-dl-phenylalanine

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)-dl-phenylalanine

Cat. No.: B1333503

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physicochemical properties of **2-(Trifluoromethyl)-dl-phenylalanine**, a key intermediate in pharmaceutical synthesis. The document compiles available data on its melting point and solubility, outlines standardized experimental protocols for determining these properties, and presents visualizations for experimental workflows. This guide is intended to serve as a foundational resource for professionals in drug discovery and development, synthetic chemistry, and materials science.

Introduction

2-(Trifluoromethyl)-dl-phenylalanine (CAS No: 3832-73-3) is a non-proteinogenic amino acid derivative. Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique properties that are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of parent molecules, making this compound a valuable building block for the synthesis of novel therapeutic agents. It is utilized as a key intermediate in the development of various drugs, including antiviral, anti-cancer, and immunomodulatory agents[1]. An accurate understanding of its fundamental physicochemical properties, such as melting point and solubility, is critical for its application in synthesis, formulation, and quality control.

Physicochemical Data

The key physicochemical properties of **2-(Trifluoromethyl)-dl-phenylalanine** are summarized below. The compound typically presents as a white crystalline powder[1].

Table 1: Quantitative Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀ F ₃ NO ₂	[1]
Molecular Weight	233.19 g/mol	[2]
Melting Point	~165-170 °C	[1]
Appearance	White crystalline powder	[1]

Table 2: Qualitative Solubility Profile

Solvent	Solubility	Source(s)
Water	Low solubility	[1]
Methanol	Soluble	[1]
Ethanol	Soluble	[1]
Acidic Solutions	Soluble	[1]

Standardized Experimental Protocols

Detailed experimental protocols for determining the melting point and solubility of crystalline organic compounds like **2-(Trifluoromethyl)-dl-phenylalanine** are provided below. These methodologies are based on established pharmacopeial and regulatory guidelines.

Melting Point Determination (Capillary Method)

This protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for Class I substances[2][3]. The melting range is the temperature range over which the substance transitions from a solid to a complete liquid[2][4].

Apparatus:

- Melting point apparatus with a controlled heat source, a sample holder (heating block), a thermometer, and a viewing lens[2].
- Glass capillary tubes (0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)[2][3].

Procedure:

- Sample Preparation: Ensure the **2-(Trifluoromethyl)-dl-phenylalanine** sample is thoroughly dry. Gently pulverize the crystalline powder to a fine consistency.
- Capillary Loading: Charge the capillary tube with the dry powder to form a tightly packed column of 2.5–3.5 mm in height[3]. This is achieved by tapping the sealed end of the tube on a hard surface[3][5].
- Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.
- Heating:
 - For an unknown melting point, a preliminary rapid determination can be performed with a fast ramp rate (e.g., 10-20 °C/minute) to find an approximate range[5].
 - For the formal determination, heat the block to a temperature approximately 10 °C below the expected melting point.
 - Once this temperature is reached, reduce the heating to a slow, controlled rate of approximately 1-2 °C per minute[6]. A slow heating rate is critical for an accurate measurement.
- Observation and Recording:
 - Record the temperature at which the first sign of liquid is observed (the onset of melting).
 - Record the temperature at which the last solid particle melts (the clear point).
 - The recorded range between these two temperatures is the melting range.

- Calibration: The accuracy of the apparatus should be regularly verified using USP Melting Point Reference Standards[2].

Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility"), which describes the widely used shake-flask method[1][7]. This method determines the saturation concentration of a substance in a given solvent at a specific temperature[1][8].

Apparatus:

- Constant temperature water bath or shaker.
- Glass flasks or vials with airtight stoppers.
- Analytical balance.
- Centrifuge or filtration system (e.g., syringe filters).
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).

Procedure:

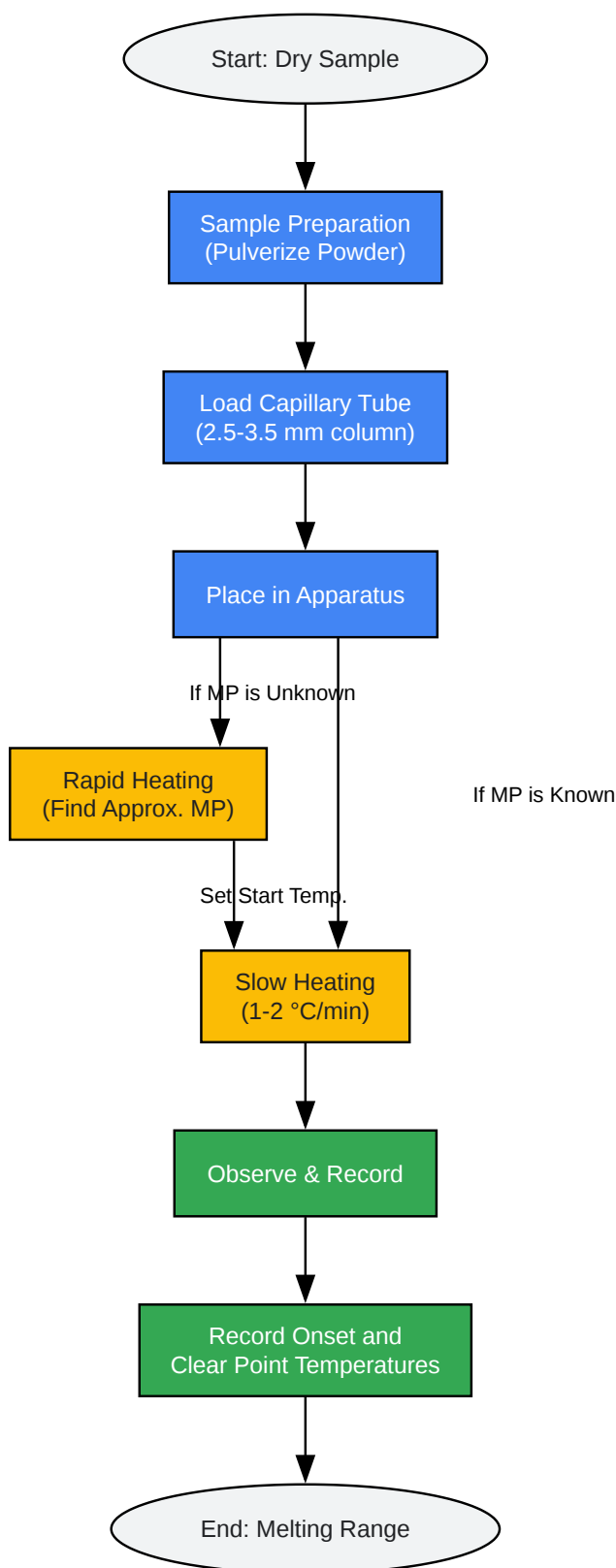
- System Preparation: Prepare solutions of the desired solvents (e.g., deionized water, methanol, ethanol). The temperature of the system should be controlled, typically at 20 ± 0.5 °C[7].
- Sample Addition: Add an amount of **2-(Trifluoromethyl)-dl-phenylalanine** to a flask that is in excess of its expected solubility. This ensures that a saturated solution is formed.
- Equilibration: Seal the flask and place it in the constant temperature shaker. Agitate the mixture for a sufficient period to allow equilibrium to be reached. This may take 24 hours or longer, and preliminary tests can help determine the necessary time[9].
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the solid from the saturated solution, either centrifuge the sample or filter

it through a membrane filter that does not adsorb the compound[1][10]. This step must be performed at the equilibrium temperature[10].

- Quantification:
 - Carefully take an aliquot of the clear, saturated supernatant.
 - Dilute the aliquot gravimetrically with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.
 - Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV[10][11].
- Calculation: Calculate the original concentration in the saturated solution based on the dilution factor. The result is typically expressed in g/L, mg/mL, or mol/L.

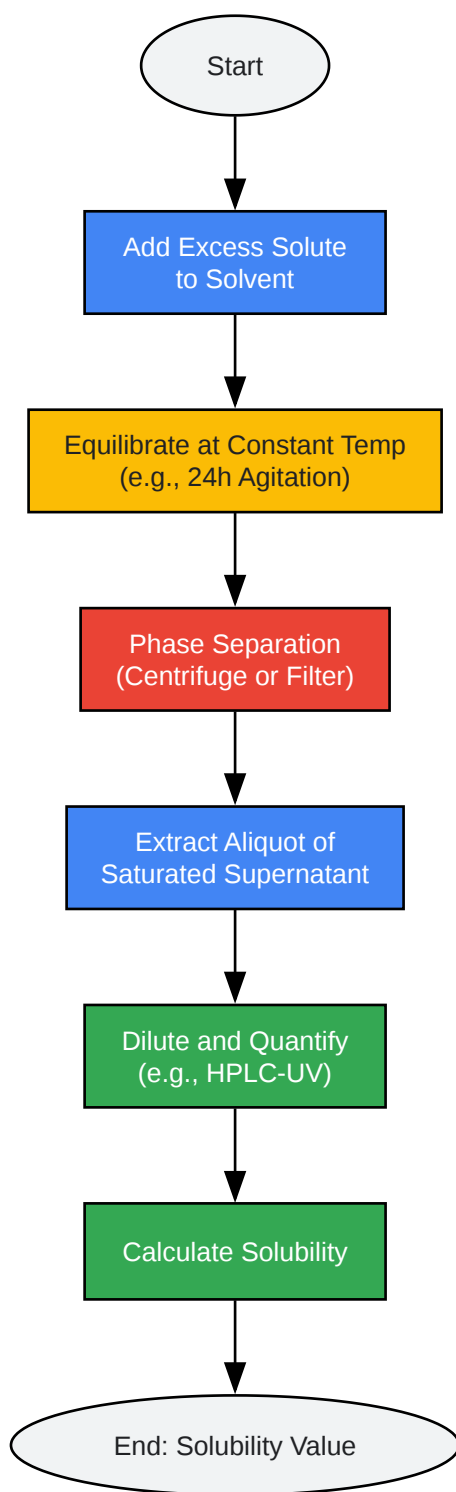
Visualizations

The following diagrams illustrate the experimental workflow for determining the key physicochemical properties discussed.



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Caption: Workflow for Melting Point Determination.



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Caption: Workflow for Shake-Flask Solubility Determination.

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